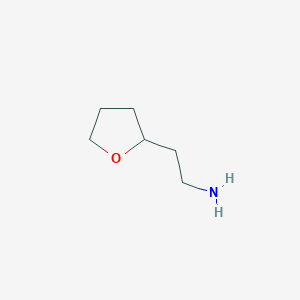

2-Tetrahydrofuran-2-ylethanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(oxolan-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-3-6-2-1-5-8-6/h6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOIVJPCZLPQPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406630 | |

| Record name | 2-tetrahydrofuran-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98277-97-5 | |

| Record name | 2-tetrahydrofuran-2-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(oxolan-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Tetrahydrofuran 2 Ylethanamine and Analogues

Classical and Contemporary Synthetic Routes to 2-Tetrahydrofuran-2-ylethanamine

The construction of the this compound scaffold relies on established and modern synthetic transformations. These methods often involve the sequential formation of the tetrahydrofuran (B95107) ring and the introduction of the aminoethyl side chain.

Multi-step Reaction Sequences and Strategic Bond Formations

The synthesis of this compound can be achieved through various multi-step sequences. One common strategy involves the formation of a suitable tetrahydrofuran precursor followed by the introduction of the two-carbon amine-containing side chain. For instance, a synthetic route could begin with the protection of an alcohol, which is then transformed into the corresponding this compound. A general procedure for the formation of a 2-tetrahydrofuranyl ether involves the reaction of an alcohol with manganese(0) powder and carbon tetrachloride in anhydrous tetrahydrofuran. nih.gov

Another approach could involve the synthesis of a tetrahydrofuran derivative with a placeholder functional group at the 2-position, which can then be elaborated into the desired ethanamine moiety. For example, a nitrile or a protected hydroxymethyl group could serve as a precursor to the aminoethyl group through reduction or a series of functional group interconversions. The synthesis of substituted tetrahydrofurans can be achieved through methods like the redox-relay Heck reaction of cis-butene-1,4-diol to form cyclic hemiacetals, which can be subsequently reduced. organic-chemistry.org

Optimization of Reaction Conditions and Reagent Selection

Optimizing reaction conditions is crucial for maximizing yield and purity. This includes the careful selection of solvents, catalysts, and reagents. For example, in the synthesis of amides from acid chlorides and primary amines, the use of the bio-based solvent Cyrene™ has been shown to be a waste-minimizing and molar-efficient alternative to traditional solvents like dimethylformamide and dichloromethane (B109758). rsc.org The choice of base can also significantly impact the outcome of a reaction. In the asymmetric aza-Henry reaction, for instance, using a catalytic amount of a base like K2CO3 can be essential for achieving high enantioselectivity on a large scale. frontiersin.org

Furthermore, the development of novel catalytic systems continues to provide more efficient pathways. For example, the combination of nickel catalysts with simple diaryl ketones has enabled photochemical C-C bond formation via sp3 C-H functionalization of alkanes. organic-chemistry.org

Green Chemistry and Sustainable Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. slideshare.netaarf.asia This involves the use of renewable resources, the reduction of waste, and the use of less hazardous substances. slideshare.netaarf.asia

Biocatalytic Approaches and Enzymatic Transformations for Amine and Cyclic Ether Formation

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions with high selectivity under mild conditions, reducing the need for protecting groups and harsh reagents. nih.govnih.gov

For the synthesis of the amine component, transaminases are a key class of enzymes that can introduce an amino group into a ketone or aldehyde precursor. acs.orgresearchgate.net Recent advancements have led to the development of enzymatic cascades that can produce chiral amines from simple starting materials. acs.org For example, a one-pot, two-step deracemization strategy using an amine transaminase and an amine dehydrogenase has been established to generate chiral amines from their racemic counterparts. acs.org Reductive aminases are another class of enzymes that can be used for the N-alkylation of amines using alcohols or carboxylic acids as the alkylating agents. acs.org

The formation of the cyclic ether can also be achieved using enzymatic methods. For instance, an enzymatic network composed of an alcohol dehydrogenase and a transaminase can be used to produce ether amines from the corresponding ether alcohols. nih.govresearchgate.netdntb.gov.ua

Solvent Selection and Waste Minimization Strategies in this compound Synthesis

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest portion of waste in a chemical process. nih.gov The use of greener solvents, such as those derived from renewable resources, is highly desirable. 2-Methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable sources like furfural, is a promising alternative to traditional solvents like tetrahydrofuran (THF). researchgate.net Deep eutectic solvents (DESs) have also emerged as environmentally friendly and cost-effective solvents for amine synthesis. mdpi.com

Asymmetric Synthesis and Enantioselective Access to Chiral this compound Isomers

Many bioactive molecules are chiral, and often only one enantiomer exhibits the desired biological activity. nih.gov Therefore, the development of methods for the asymmetric synthesis of chiral molecules is of paramount importance.

The synthesis of chiral this compound isomers can be approached by establishing the stereocenters on the tetrahydrofuran ring and/or at the carbon atom of the side chain. The enantioselective synthesis of substituted tetrahydrofurans can be achieved through various catalytic methods. For example, a palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with ketones, using a phosphoramidite (B1245037) ligand, can produce 2,2-disubstituted 4-methylenetetrahydrofurans with high enantioselectivity. nih.gov Another approach involves the desymmetrization of oxetanes using a chiral Brønsted acid catalyst to generate tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivities. nsf.gov

For the asymmetric synthesis of the amine moiety, organocatalysis has proven to be a powerful tool. For instance, chiral Brønsted acids can be used to catalyze the asymmetric protonation of a catalytically generated aryl chloroenamine, leading to asymmetric 2-arylethylamines with excellent yields and enantiomeric excesses. mdpi.com Biocatalysis, as mentioned earlier, also provides excellent routes to chiral amines. nih.gov Engineered transaminases have been successfully used in the industrial synthesis of chiral amines for pharmaceuticals. nih.gov

A summary of different synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Example Reaction/Catalyst | Advantages | Reference(s) |

| Classical Synthesis | Multi-step sequences, functional group interconversions. | Redox-relay Heck reaction for THF ring formation. | Well-established, versatile. | organic-chemistry.org |

| Green Synthesis | Use of biocatalysts, green solvents, waste minimization. | Transaminase for amine synthesis, 2-MeTHF as solvent. | Sustainable, reduced environmental impact. | acs.orgresearchgate.net |

| Asymmetric Synthesis | Enantioselective catalysis, chiral building blocks. | Palladium-catalyzed cycloaddition, organocatalysis. | Access to stereochemically pure isomers. | nih.govmdpi.com |

Chiral Auxiliaries and Catalytic Asymmetric Methods

The generation of chiral centers is a cornerstone of modern organic synthesis. For the tetrahydrofuran core, both chiral auxiliary-mediated and catalytic asymmetric methods have proven effective.

Chiral auxiliaries, such as sulfoxides, have been utilized to direct the stereochemical outcome of reactions. For instance, the asymmetric synthesis of 2,5-disubstituted tetrahydrofurans can be achieved through the reduction of a γ-hydroxyketone bearing a chiral sulfoxide (B87167) auxiliary. ekb.eg This method provides the target cis-disubstituted tetrahydrofuran with good diastereoselectivity. ekb.eg Another approach involves the use of chiral lactone carboxylic acids as starting materials, which can be converted into novel chiral enantioenriched 2,2-disubstituted tetrahydrofuran derivatives in a two-step sequence involving protection and reduction. google.com

Catalytic asymmetric methods offer a more atom-economical route. Organocatalysis, using primary–secondary diamines, has been successfully applied to the asymmetric intramolecular oxa-Michael reaction of α,β-unsaturated ketones to furnish tetrahydrofurans with high enantioselectivities (up to 90% ee). researchgate.net Similarly, tandem iminium-enamine catalysis has been used for the double Michael addition between γ/δ-hydroxy-α,β-unsaturated carbonyls and enals to produce highly substituted tetrahydrofurans with excellent enantio- and diasteroselectivities. ucl.ac.uk Transition metal catalysis is also prominent, with palladium-catalyzed [3+2] cycloadditions of trimethylenemethane with ketones, in the presence of a phosphoramidite ligand, yielding 2,2-disubstituted tetrahydrofurans in up to 96% yield and 95% ee. acs.org

Table 1: Examples of Asymmetric Synthesis of Tetrahydrofuran Derivatives

| Method | Catalyst/Auxiliary | Substrates | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Organocatalytic Intramolecular Oxa-Michael Reaction | Primary–Secondary Diamines | α,β-Unsaturated Ketones | Chiral Tetrahydrofurans | Good | Up to 90% | researchgate.net |

| Palladium-Catalyzed [3+2] Cycloaddition | Pd / Phosphoramidite Ligand | Trimethylenemethane, Aryl Ketones | 2,2-Disubstituted 4-Methylene-tetrahydrofurans | Up to 96% | Up to 95% | acs.org |

| Organocatalytic Double Michael Addition | Iminium-Enamine Catalysis | γ/δ-Hydroxy-α,β-unsaturated Carbonyls, Enals | 2,3,4-Trisubstituted Tetrahydrofurans | High | High | ucl.ac.uk |

| Chiral Pool Synthesis | Chiral Lactone Carboxylic Acids | Lactone Acids | Chiral 2,2-Disubstituted Tetrahydrofurans | 36-54% (overall) | Enantioenriched | google.com |

Diastereoselective Synthesis of this compound Precursors

Achieving specific diastereomers is crucial when multiple stereocenters are present. Various methods have been developed for the diastereoselective synthesis of substituted tetrahydrofurans, which serve as key precursors.

Lewis acid-mediated reactions are a common strategy. For example, the ring contraction of 4,5-dihydro-1,3-dioxepins using different Lewis acids like (iPrO)₂TiCl₂ or TBSOTf can lead to different diastereomers of 2,3,4-trisubstituted tetrahydrofurans with high diastereomeric ratios (dr up to 30:1). ekb.eg Another powerful method is the [3+2] annulation of cyclopropanes with aldehydes, catalyzed by Sn(OTf)₂, which can produce pentasubstituted tetrahydrofurans with diastereomeric ratios as high as 99:1. iu.edu

Furthermore, the orientation of existing substituents on a tetrahydrofuran ring can control the diastereoselectivity of subsequent reactions. In vinyl sulfone/sulfoxide-modified tetrahydrofurans, the substituent at the C-2 position dictates the stereochemical outcome of the addition of various nucleophiles, leading to highly functionalized trisubstituted tetrahydrofurans. researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the development of new chemical entities.

Modifications of the Tetrahydrofuran Ring: Substituent Effects and Ring Annulation

Introducing substituents onto the tetrahydrofuran ring or fusing it with other rings can significantly alter its properties. A variety of synthetic strategies enable these modifications.

[3+2] Cycloaddition and annulation reactions are particularly powerful, as they can create the ring and install multiple substituents in a single step. ekb.eg For instance, Rh-catalyzed reactions of diazo compounds with aldehydes and alkenes are a common approach to building the tetrahydrofuran skeleton. ekb.eg Ring expansion reactions, such as the photochemical expansion of oxetanes, provide another route to substituted tetrahydrofurans under mild conditions. chemicalbook.com

Ring annulation, the fusion of a new ring onto an existing structure, is exemplified by the synthesis of fused bis-tetrahydrofurans. A strategy using sequential palladium-catalyzed carboetherification reactions allows for the construction of 2,6-dioxabicyclo[3.3.0]octane frameworks with excellent diastereoselectivity (>20:1 dr). researchgate.net This method is versatile, enabling the installation of different substituents on each tetrahydrofuran ring. researchgate.net

Table 2: Methods for Tetrahydrofuran Ring Modification

| Method | Catalyst/Reagent | Outcome | Key Features | Reference |

|---|---|---|---|---|

| [3+2] Annulation | Sn(OTf)₂ | Pentasubstituted THFs | High diastereoselectivity (up to 99:1 dr) | iu.edu |

| Lewis Acid-Mediated Ring Contraction | (iPrO)₂TiCl₂ or TBSOTf | 2,3,4-Trisubstituted THFs | Diastereomerically controlled | ekb.eg |

| Sequential Pd-catalyzed Carboetherification | Pd Catalyst, NaOtBu | Fused bis-THFs | High diastereoselectivity (>20:1 dr) | researchgate.net |

| Photochemical Ring Expansion | Light | Substituted THFs from Oxetanes | Metal-free, mild conditions | chemicalbook.com |

Functionalization and Derivatization of the Ethanamine Moiety

The primary amine of the ethanamine side chain is a versatile functional handle for a wide array of chemical transformations, including N-alkylation, acylation, and sulfonamide formation.

N-Alkylation can be achieved through reductive amination, a powerful method that converts primary amines into secondary or tertiary amines. libretexts.org This one-pot reaction typically involves treating the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. libretexts.orgorganic-chemistry.org The reaction often proceeds in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (THF). organic-chemistry.org Catalyst-free N-alkylation of primary amines has also been demonstrated using innovative techniques like plasma-microdroplet fusion, offering a sustainable C-N bond-forming process. nih.gov

Acylation to form amides is a fundamental derivatization. This can be accomplished by reacting the amine with carboxylic acids or their derivatives (like esters or acid chlorides). Microwave-assisted synthesis using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) provides a rapid and efficient method for producing amides. researchgate.net Solvent-free aminolysis of esters also represents a viable, though sometimes sluggish, route to amides. google.com

Sulfonamide synthesis is another important derivatization. The most common method involves the reaction of the primary amine with a sulfonyl chloride in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) in a suitable solvent such as THF or dichloromethane (DCM). ekb.eg Modern methods also utilize sulfonate esters as stable precursors to sulfonamides. ucl.ac.uk

A variety of derivatizing agents are used to modify primary amines for analytical purposes, which can also be applied synthetically. These include trifluoroacetic anhydride (B1165640) (TFAA) for acylation and reagents like Dansyl-Cl and Fmoc-Cl for creating fluorescent derivatives. iu.edunih.gov

Construction of Fused and Spirocyclic Systems Incorporating the this compound Core

Integrating the this compound scaffold into more complex fused or spirocyclic systems generates novel molecular architectures.

Fused systems are often constructed through intramolecular cyclization reactions. For example, a reliable method to introduce a fused methylene (B1212753) tetrahydrofuran ring involves the regioselective oxidation of a hydroxy group on a pyranoside, followed by stereoselective allylation and an iodocyclization reaction. nih.gov Palladium-catalyzed carboetherification has been effectively used to create fused bis-tetrahydrofuran systems from acyclic precursors. researchgate.net

Spirocyclic systems , where two rings share a single atom, can be synthesized through several strategies. A Mitsunobu reaction-mediated double cyclization of N-Boc protected pyrroline (B1223166) tetraols is a key step in the synthesis of bis-spiro-tetrahydrofuran pyrroline nitroxide radicals. researchgate.net [3+2] cycloaddition reactions are also valuable for accessing spiro-heterocycles. For instance, the reaction of in situ-generated azaoxyallyl cations with cyclic ketones yields spiro-4-oxazolidinones in excellent yields under mild conditions. nih.gov These methods highlight the potential for creating diverse and complex spiro-architectures built around the tetrahydrofuran motif.

Mechanistic Investigations and Reactivity Studies of 2 Tetrahydrofuran 2 Ylethanamine

Reaction Mechanisms Involving the Primary Amine Functionality of 2-Tetrahydrofuran-2-ylethanamine

The exocyclic primary amine group is the principal site of reactivity in this compound. Its reactivity is characterized by the nucleophilic nature of the nitrogen atom's lone pair of electrons.

As a primary amine, this compound is a competent nucleophile. google.com The nitrogen atom possesses a lone pair of electrons in an sp³ hybridized orbital, making it available to attack electron-deficient centers. nih.gov Its nucleophilicity allows it to participate in a variety of substitution and addition reactions. For instance, primary amines are known to readily undergo alkylation reactions with alkyl halides. However, these reactions can be difficult to control, often leading to polyalkylation due to the increased nucleophilicity of the resulting secondary amine product. caymanchem.com

The nucleophilic character of amines enables their addition to electrophilic double bonds, such as those in activated alkenes. Density Functional Theory (DFT) studies on the addition of amines to polarized alkenes show that the reaction typically proceeds through a two-step mechanism. researchgate.net The initial step involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkene, forming a zwitterionic intermediate. This is followed by a proton transfer to yield the final addition product. researchgate.net The basicity of the amine is a key factor; amines are considered weak bases but are effective nucleophiles. caymanchem.com The relative basicity of amines in a tetrahydrofuran (B95107) solvent has been studied, highlighting the importance of the solvent environment in modulating reactivity. acs.org

The primary amine of this compound can react with carboxylic acid derivatives, such as acid chlorides, to form amides. caymanchem.com This reaction is a classic example of nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond. Typically, a base is required to neutralize the HCl byproduct. google.com

Another characteristic reaction is the formation of imines (or Schiff bases) upon reaction with aldehydes or ketones. nih.govcaymanchem.com This acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral carbinolamine intermediate. nih.gov Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the C=N double bond of the imine. caymanchem.com The reaction is reversible, and the pH must be carefully controlled; it is generally most effective around a pH of 5 to ensure sufficient acid for catalysis without fully protonating and deactivating the amine nucleophile. caymanchem.com

| Reaction Type | Reactant | Functional Group Formed | General Mechanism |

| Nucleophilic Substitution | Alkyl Halide | Secondary/Tertiary/Quaternary Amine | S_N2 |

| Nucleophilic Addition | Activated Alkene | Substituted Amine | Two-step: Nucleophilic attack, proton transfer |

| Nucleophilic Acyl Substitution | Acid Chloride | Amide | Addition-Elimination |

| Condensation | Aldehyde or Ketone | Imine (Schiff Base) | Addition-Elimination (forms carbinolamine intermediate) |

Influence of the Tetrahydrofuran Heterocycle on Chemical Reactivity

The tetrahydrofuran ring is not merely a passive scaffold but actively influences the molecule's reactivity through steric, electronic, and conformational effects.

The five-membered tetrahydrofuran ring possesses inherent ring strain, a combination of angle strain and torsional strain. google.com While less strained than cyclopropane (B1198618) or cyclobutane, the THF ring is not planar. nih.gov Its most stable conformations are the "envelope" and "twist" forms, which relieve some of the torsional strain that would be present in a planar structure. acs.org The energy barrier for pseudorotation between these conformations is low, making the ring highly flexible at room temperature. acs.org

The strain energy of the THF ring can influence reactions that involve changes in the ring's geometry. For example, theoretical studies on the ring-opening of THF show that the deformation energy of the ring is a key factor in determining the activation energy of the reaction. chemicals.co.uk The presence of a substituent at the 2-position, such as the ethanamine group, restricts this pseudorotation and creates distinct conformational preferences. This can influence the accessibility of the amine's lone pair and the trajectory of incoming reagents, thereby affecting reaction rates. The stability of 2-substituted THFs is notably high, as seen in the widespread use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a solvent that is more stable towards strong bases compared to unsubstituted THF. wikipedia.org

| Cycloalkane (analogue) | Ring Strain (kcal/mol) | Notes on Conformation |

| Cyclopropane | 29 | Planar, high angle and torsional strain. google.com |

| Cyclobutane | 26.3 | Puckered, significant angle strain. google.com |

| Cyclopentane (isoelectronic with THF) | 7.4 | Non-planar (envelope/twist), relieves torsional strain. google.com |

| Cyclohexane | 1.3 | Strain-free chair conformation. google.com |

The C2 carbon of the tetrahydrofuran ring in this compound is a stereocenter. Consequently, the compound exists as a pair of enantiomers, (R)- and (S)-2-Tetrahydrofuran-2-ylethanamine. When a single enantiomer is used in a reaction, the chiral center adjacent to the reacting amino group can exert significant stereochemical control.

This control arises from the conformationally restricted nature of the 2-substituted THF ring. The preferred conformations will place the ethanamine side chain in either a pseudo-axial or pseudo-equatorial position. This creates a chiral environment around the nucleophilic amine, causing it to preferentially react from one face. In reactions involving the formation of a new stereocenter, this can lead to diastereoselectivity. For example, in the acylation of the amine with a prochiral electrophile, the chiral ligand could direct the attack to favor the formation of one diastereomer over the other. This principle of asymmetric induction is fundamental in modern organic synthesis, where chiral auxiliaries are used to control the stereochemical outcome of reactions.

Catalytic Applications and Complexation Behavior of this compound

While specific reports detailing the use of this compound as a catalyst or ligand are not prominent in the literature, its structure is highly suggestive of potential in coordination chemistry and catalysis. The molecule contains two potential donor sites: the "hard" nitrogen atom of the primary amine and the "softer" oxygen atom of the THF ring.

This arrangement allows it to function as a bidentate O,N-ligand, capable of forming a stable five-membered chelate ring with a metal center. The formation of such chelate complexes is entropically favored over the coordination of two separate monodentate ligands. The combination of a hard amine and a softer ether donor makes it a potentially versatile ligand for a range of transition metals. Bidentate ligands are crucial in catalysis, as they can define the geometry and electronic properties of the metal's coordination sphere, thereby influencing the activity and selectivity of a catalytic process. google.comwikipedia.org For instance, bidentate amine-containing ligands are used in metal-catalyzed polymerization and cross-coupling reactions, where the ligand's bite angle and electronic properties are tuned to optimize the catalytic outcome. nih.govgoogle.comchemicals.co.uk The hemilabile nature of the ether-oxygen bond, which can reversibly coordinate and de-coordinate from the metal center, could also play a role in creating a vacant site for substrate binding during a catalytic cycle. wikipedia.org

Ligand Design and Metal Complex Formation

The design of ligands based on the this compound scaffold is an active area of research. The bidentate N,O-coordination capability of this molecule is of particular interest. Theoretical and experimental studies are being conducted to understand how the stereochemistry of the tetrahydrofuran ring and the nature of the substituents on the amine group influence the geometry and stability of the resulting metal complexes.

Transition metal chlorides, such as those of titanium, zirconium, and hafnium, are known to form complexes with tetrahydrofuran (THF). For instance, complexes with the general formula [MCl₄(THF)₂] have been synthesized and characterized. researchgate.net The coordination of the THF molecule to the metal center is a key feature of these structures. While specific studies on this compound are emerging, the behavior of the parent THF ring in these complexes provides a foundational understanding. For example, the interaction of [Ru₂(O₂CMe)₄]Cl with Grignard reagents in ether solvents has led to the isolation of the diruthenium(II,II) complex Ru₂(µ-O₂CMe)₄(C₄H₈O)₂, showcasing the coordination of THF to a dimeric metal core. rsc.org

The synthesis of metal complexes with this compound is anticipated to yield structures with interesting catalytic properties. The combination of a hard amine donor and a softer ether donor can lead to unique electronic and steric environments around the metal center, potentially influencing reactivity and selectivity in catalytic processes.

Role in Transition Metal-Catalyzed Organic Reactions

The application of this compound and its derivatives as ligands in transition metal-catalyzed organic reactions is a promising frontier. While direct catalytic applications of complexes bearing this specific ligand are still under extensive investigation, the broader class of N-heterocyclic ligands has seen widespread use in catalysis. nih.gov

For example, palladium complexes are known to catalyze a variety of cross-coupling and annulation reactions. The electronic and steric properties of the ligand play a crucial role in the efficiency and selectivity of these transformations. The development of catalysts based on this compound could offer new solutions for the synthesis of valuable organic molecules. Research in this area is focused on exploring the potential of these new complexes in reactions such as C-H activation, amination, and hydrogenation. The chelating nature of the ligand is expected to confer stability to the catalytic species and allow for fine-tuning of the reaction outcomes.

Cascade and Domino Reactions Utilizing this compound Scaffolds

Cascade and domino reactions are powerful tools in organic synthesis for the construction of complex molecular architectures from simple starting materials in a single operation. The this compound scaffold presents an interesting platform for the design of substrates for such transformations.

The synthesis of functionalized tetrahydrofuran derivatives can be achieved through cascade reactions. rsc.org For instance, a three-step strategy involving the ring-opening of 2,5-dimethylfuran, aldol (B89426) condensation, and subsequent hydrogenation-cyclization can generate alkylated tetrahydrofurans. rsc.org While this example does not directly involve this compound, it highlights the utility of cascade strategies in accessing substituted THF rings.

The development of cascade reactions starting from this compound could lead to the efficient synthesis of novel heterocyclic compounds with potential biological activity. The primary amine functionality can act as a nucleophile or be transformed into other reactive groups to initiate a cascade sequence. For example, a three-component cascade reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal, and 1,3-dicarbonyl compounds has been developed for the selective synthesis of diverse 2-aminopyridine (B139424) derivatives, demonstrating the power of cascade strategies in building complex nitrogen-containing heterocycles. nih.gov

Radical Chemistry and Oxidative Transformations of the Ethanamine System

The study of radical reactions and oxidative transformations involving the this compound system is crucial for understanding its stability and potential reactivity pathways. The tetrahydrofuran moiety, in particular, is susceptible to radical abstraction and oxidation.

The aerial oxidation of tetrahydrofuran to 2-hydroxytetrahydrofuran (B17549) can be provoked by the presence of a copper(I) complex, indicating the susceptibility of the THF ring to oxidation. researchgate.net The oxidative dearomatization of furan (B31954) derivatives is another relevant transformation that can lead to the formation of highly functionalized products. mdpi.com

Furthermore, the selective oxidation of tetrahydrofurfuryl alcohol to 2-methyltetrahydrofuran has been achieved using an Ag-CeOx/MCM-41 catalyst, demonstrating that targeted oxidation of THF derivatives is possible. bohrium.com While specific studies on the radical chemistry of the ethanamine side chain of this compound are limited in publicly available literature, the amine functionality is known to undergo a variety of oxidative transformations. Understanding these pathways is essential for the application of this compound in diverse chemical environments.

Spectroscopic Characterization and Advanced Analytical Techniques in 2 Tetrahydrofuran 2 Ylethanamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Tetrahydrofuran-2-ylethanamine, providing detailed information about the chemical environment of each atom.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in confirming the molecular structure of this compound. In ¹H NMR, the protons on the tetrahydrofuran (B95107) ring exhibit complex multiplet patterns typically between 1.6 and 4.0 ppm. The methylene (B1212753) group adjacent to the nitrogen atom shows distinct chemical shifts around 2.4-2.6 ppm due to the deshielding effect of the nitrogen.

¹³C NMR spectroscopy provides further structural confirmation. The carbon atoms of the tetrahydrofuran ring and the ethylamine (B1201723) side chain resonate at characteristic chemical shifts, allowing for the unambiguous assignment of the carbon skeleton. For instance, in related tetrahydrofuran-containing compounds, the carbons of the THF ring appear in the aliphatic region, while the carbon attached to the nitrogen shows a downfield shift. docbrown.info

Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H (THF ring) | ~3.8 - 4.0 (multiplet) | ~75 - 80 |

| C3-H₂ (THF ring) | ~1.8 - 2.0 (multiplet) | ~25 - 30 |

| C4-H₂ (THF ring) | ~1.6 - 1.8 (multiplet) | ~25 - 30 |

| C5-H₂ (THF ring) | ~3.6 - 3.8 (multiplet) | ~67 - 72 |

| CH₂ (ethylamine) | ~2.8 - 3.0 (multiplet) | ~40 - 45 |

| CH₂-N (ethylamine) | ~2.4 - 2.6 (multiplet) | ~40 - 45 |

| NH₂ | ~1.5 - 2.5 (broad singlet) | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons in the molecule. COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the tetrahydrofuran ring and the ethylamine side chain. HSQC spectra correlate directly bonded protons and carbons, confirming the assignments made from 1D NMR.

For determining the stereochemistry at the chiral center (C2 of the tetrahydrofuran ring), advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or the use of chiral solvating agents can be employed. These methods can help to differentiate between enantiomers and provide insights into the three-dimensional structure of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular ion peak ([M]⁺) in the mass spectrum confirms the molecular weight of the compound to be 115.17 g/mol . chemscene.comchemicalbook.com

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Under electron ionization (EI), the molecule undergoes characteristic fragmentation. Common fragmentation pathways include the loss of the ethylamine side chain and cleavage of the tetrahydrofuran ring. The analysis of these fragment ions provides valuable structural information.

A representative fragmentation pattern is shown in the table below:

| m/z | Proposed Fragment |

| 115 | [C₆H₁₃NO]⁺ (Molecular Ion) |

| 85 | [C₅H₉O]⁺ (Loss of CH₂NH₂) |

| 71 | [C₄H₇O]⁺ (Cleavage of THF ring) |

| 44 | [C₂H₆N]⁺ (Ethylamine fragment) |

| 43 | [C₃H₇]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study intermolecular interactions.

FT-IR Spectroscopy : The FT-IR spectrum of this compound displays characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine group. C-H stretching vibrations of the aliphatic CH₂ groups appear around 2850-2960 cm⁻¹. The C-O-C stretching vibration of the ether linkage in the tetrahydrofuran ring is typically observed in the 1050-1150 cm⁻¹ region. researchgate.net

Raman Spectroscopy : Raman spectroscopy provides complementary information to FT-IR. The symmetric C-O-C stretching vibration of the tetrahydrofuran ring often gives a strong Raman signal. mdpi.comirb.hr Studies on tetrahydrofuran solutions have shown characteristic Raman bands that are sensitive to hydrogen bonding and concentration. researchgate.netresearchgate.net

Key vibrational frequencies are summarized in the table below:

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (broad) | |

| C-H Stretch (aliphatic) | 2850-2960 | 2850-2960 |

| C-O-C Stretch (ether) | 1050-1150 | ~910 (ring breathing) |

| N-H Bend (amine) | 1590-1650 |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy can provide information about the electronic transitions and excited state properties of molecules. For a simple aliphatic amine like this compound, significant absorption is not expected in the near-UV and visible regions. The absorption bands for such compounds typically lie in the far-UV region. researchgate.netsigmaaldrich.com

However, if the molecule is derivatized with a chromophore, these techniques become highly valuable. For instance, studies on other tetrahydrofuran derivatives have shown that the introduction of aromatic or other unsaturated groups leads to distinct UV-Vis absorption and fluorescence spectra. researchgate.netresearchgate.net The position and intensity of these bands can be sensitive to the solvent environment and molecular conformation.

Chromatographic Methods for Purity Assessment and Enantiomeric Separations

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Purity Assessment : Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to determine the purity of the compound. google.com A single, sharp peak in the chromatogram under various conditions is a good indicator of high purity.

Enantiomeric Separations : Since this compound is a chiral molecule, separating the (R) and (S) enantiomers is often necessary, especially for biological applications. This is typically achieved using chiral chromatography. Chiral stationary phases (CSPs) in either GC or HPLC can effectively resolve the enantiomers, allowing for their individual collection and analysis. The development of efficient methods for purifying tetrahydrofuran to chromatographic grade is also a relevant area of research. google.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Due to the compound's polar nature and lack of a strong chromophore, method development often requires specific strategies to achieve adequate retention and detection.

For routine analysis and purity determination, reversed-phase HPLC is a common approach. However, the primary amine group in this compound can lead to poor peak shape and insufficient retention on standard C18 columns due to interactions with residual silanols on the stationary phase. sielc.com To overcome these challenges, several strategies can be employed. The addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak symmetry by protonating the amine and minimizing silanol (B1196071) interactions. teledyneisco.com Another approach involves the use of specialized "aqueous" C18 columns designed for enhanced retention of polar compounds.

Given that this compound possesses a chiral center at the C2 position of the tetrahydrofuran ring, chiral HPLC is essential for the separation of its enantiomers. The control and determination of enantiomeric purity are critical in many applications, particularly in the pharmaceutical industry. nih.gov This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including amines. nih.gov Alternatively, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino compounds. sigmaaldrich.com

In instances where detection sensitivity is a limiting factor due to the weak UV absorbance of the analyte, pre-column derivatization can be implemented. Reagents such as 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be used to introduce a fluorescent tag to the primary amine, significantly enhancing detection limits with a fluorescence detector. sigmaaldrich.com

A representative HPLC method for the analysis of this compound is detailed in the table below. It should be noted that these parameters may require optimization depending on the specific analytical goal (e.g., achiral purity versus chiral separation).

| Parameter | Achiral Analysis on C18 | Chiral Separation on CSP |

| Column | C18, 5 µm, 4.6 x 150 mm | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile | A: n-HexaneB: Isopropanol |

| Gradient/Isocratic | Gradient: 5% B to 95% B over 20 min | Isocratic: 90:10 (A:B) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detector | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) | UV at 220 nm |

| Injection Volume | 10 µL | 10 µL |

| Expected Retention Time | Dependent on gradient profile, typically 5-10 min | Enantiomer 1: ~12 minEnantiomer 2: ~15 min |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural analysis of volatile and semi-volatile compounds like this compound. The coupling of a gas chromatograph for separation with a mass spectrometer for detection and structural elucidation provides a high degree of specificity.

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A non-polar or mid-polar capillary column, such as one coated with a phenyl-polysiloxane phase, is typically suitable for the separation of this compound.

Following separation by GC, the analyte enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The fragmentation pattern of this compound in EI-MS can be predicted based on the established fragmentation rules for ethers and primary amines. The molecular ion (M⁺) is expected at an m/z corresponding to its molecular weight (115.18 g/mol ). Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the amine: This is a characteristic fragmentation for primary amines, leading to the loss of an ethyl-tetrahydrofuran radical and the formation of a stable iminium ion at m/z 30 ([CH₂=NH₂]⁺). This is often the base peak in the mass spectra of small primary amines. libretexts.org

Alpha-cleavage of the ether: Cleavage of the C-C bond within the ring adjacent to the oxygen atom can lead to the loss of a C₂H₄O radical and the formation of a cation at m/z 71.

Loss of the aminoethyl side chain: Cleavage of the bond between the tetrahydrofuran ring and the ethylamine side chain can result in a fragment corresponding to the tetrahydrofuranylmethyl cation at m/z 85.

Ring opening and subsequent fragmentation: The tetrahydrofuran ring can undergo ring-opening followed by various fragmentation pathways, leading to smaller fragment ions.

A hypothetical GC-MS method for the analysis of this compound is presented in the table below.

| Parameter | GC-MS Method Parameters |

| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 30-300 |

| Expected Retention Time | Approximately 8-12 minutes |

| Major Fragment Ions (m/z) | 115 (M⁺), 85, 71, 30 (Base Peak) |

Computational Chemistry and Theoretical Modeling of 2 Tetrahydrofuran 2 Ylethanamine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of 2-Tetrahydrofuran-2-ylethanamine. nanobioletters.comresearchgate.net These calculations can predict a wide range of molecular properties with a high degree of accuracy. nanobioletters.com

Detailed research findings from DFT calculations on molecules with similar functional groups, such as furan (B31954) derivatives and substituted cyclobutanes, reveal key electronic features. nanobioletters.comresearchgate.net For this compound, DFT calculations at a basis set like B3LYP/6-311++G would likely be employed to determine its optimized geometry, bond lengths, and bond angles. researchgate.net The calculations would also yield important electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, these calculations can provide a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. nanobioletters.com Thermodynamic properties like enthalpy, entropy, and Gibbs free energy can also be computed, offering insights into the molecule's stability. nanobioletters.com

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 1.2 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 7.7 eV | Reflects the chemical reactivity and stability. A larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The values presented in this table are hypothetical and serve as illustrative examples of the data that can be obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of the tetrahydrofuran (B95107) ring and the rotatable bonds in the ethanamine side chain of this compound give rise to a complex conformational landscape. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. The tetrahydrofuran ring itself can adopt various puckered conformations, such as the envelope and twist forms.

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior of this compound in different environments, such as in solution. researchgate.net By simulating the motion of the molecule over time, MD can reveal the transitions between different conformations and the timescales on which these changes occur. nih.govarxiv.org These simulations can be particularly useful for understanding how the molecule behaves in a biological context, such as its flexibility when approaching a protein binding site. chemrxiv.org

| Simulation Parameter | Description | Typical Value/Setting |

| Force Field | A set of parameters used to describe the potential energy of the system. | GROMOS, AMBER, or CHARMM |

| Solvent Model | The representation of the solvent molecules in the simulation. | TIP3P or SPC/E for water |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs) |

| Temperature | The temperature at which the simulation is run. | 300 K (room temperature) |

Note: The parameters in this table are examples of typical settings for an MD simulation.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural validation. researchgate.net For instance, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) spectrum of the molecule. nanobioletters.com This allows for the assignment of experimental IR bands to specific molecular vibrations.

Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be calculated. researchgate.net By comparing the predicted chemical shifts with the experimental NMR spectrum, the proposed structure of the molecule can be confirmed. Discrepancies between the predicted and experimental data can point to specific structural features or conformational effects that were not initially considered.

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

| ¹H | 3.8 - 4.0 | 3.7 - 3.9 | Protons on the carbon adjacent to the ring oxygen |

| ¹H | 2.8 - 3.0 | 2.7 - 2.9 | Protons on the carbon adjacent to the amine group |

| ¹³C | 68 - 70 | 67 - 69 | Carbon adjacent to the ring oxygen |

| ¹³C | 45 - 47 | 44 - 46 | Carbon adjacent to the amine group |

Note: The chemical shift values in this table are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. ims.ac.jp Computational transition state analysis is a valuable tool for elucidating the reaction mechanisms involved in the synthesis of this compound. By mapping the potential energy surface of the reaction, chemists can identify the most favorable reaction pathway and the structure of the transition state.

Methods like the Nudged Elastic Band (NEB) are commonly used to find the minimum energy path between reactants and products and to locate the transition state. ims.ac.jp This analysis provides critical information about the activation energy of the reaction, which determines the reaction rate. For the synthesis of this compound, this could involve modeling the key bond-forming and bond-breaking steps to understand the stereochemical outcome and to optimize reaction conditions.

Ligand-Protein Docking and Interaction Studies with Biological Targets

Given the presence of amine and ether functional groups, this compound has the potential to interact with various biological targets, such as enzymes and receptors. Ligand-protein docking is a computational technique used to predict the preferred binding mode of a small molecule (ligand) to a protein. nih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their predicted binding affinity. nih.gov

Docking studies of this compound into a hypothetical protein active site would aim to identify key interactions, such as hydrogen bonds between the amine or ether oxygen and amino acid residues, as well as hydrophobic interactions. The results of these simulations can provide valuable insights into the potential biological activity of the compound and can guide the design of more potent and selective analogs.

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| Hypothetical Kinase A | -7.5 | Asp145, Lys72 | Hydrogen bond with amine group |

| Hypothetical GPCR B | -6.8 | Phe289, Trp158 | Hydrophobic interaction with tetrahydrofuran ring |

| Hypothetical Enzyme C | -8.1 | Ser102, Glu199 | Hydrogen bond with ether oxygen and amine group |

Note: The data in this table are purely hypothetical and for illustrative purposes to demonstrate the output of ligand-protein docking studies.

Applications of 2 Tetrahydrofuran 2 Ylethanamine and Its Derivatives in Advanced Organic Synthesis and Medicinal Chemistry Research

Building Block in the Construction of Complex Organic Architectures

The 2-Tetrahydrofuran-2-ylethanamine moiety serves as a fundamental building block in organic synthesis, prized for its utility in constructing more complex molecular frameworks. The tetrahydrofuran (B95107) ring, a saturated five-membered cyclic ether, provides a stable, polar, and three-dimensional structural element. The primary amine group attached via an ethyl linker offers a nucleophilic site for a variety of chemical transformations, including amidation, alkylation, and reductive amination.

This dual functionality allows chemists to incorporate the THF ring system into larger, more elaborate structures. For instance, derivatives of tetrahydrofuran amines are crucial intermediates in the synthesis of certain agrochemicals. A notable example is the role of (Tetrahydrofuran-3-yl)methanamine, a related compound, as a key intermediate in the production of dinotefuran, a third-generation neonicotinoid insecticide. The synthesis of such complex molecules relies on the strategic use of versatile building blocks like tetrahydrofuran-containing amines to construct the final architecture. The ability to create substituted tetrahydrofurans through various catalytic methods, such as redox-relay Heck reactions or cycloetherification, further expands the diversity of complex architectures that can be accessed.

Precursor for the Synthesis of Novel Bioactive Compounds and Pharmaceutical Intermediates

The structural motif of this compound is of significant interest in medicinal chemistry, where it functions as a precursor for a range of biologically active molecules and pharmaceutical intermediates. calpaclab.com The tetrahydrofuran ring can act as a bioisostere for other cyclic systems, such as phenyl or cyclopentyl groups, potentially improving pharmacokinetic properties like solubility and metabolic stability. The ethanamine side chain provides a handle for introducing pharmacophoric elements or for linking the scaffold to other molecular fragments. This versatility has led to its exploration in various therapeutic areas.

Development of Neurotransmitter Modulators and Central Nervous System Agents

While direct examples of this compound being converted into CNS agents are not prominently documented, the synthesis of potent neurotransmitter modulators often involves heterocyclic amines. For example, the synthesis of potent dopaminergic agonists has been achieved using aminotetralin structures, which bear some structural resemblance to aminotetrahydrofurans. nih.gov The core principles involve the synthesis of intermediates that can effectively interact with receptors in the central nervous system. nih.gov Research into harmine, a β-carboline alkaloid, explores its potential as a neurotransmitter or neuromodulator by investigating its synthesis, clearance, and receptor interactions within the brain. nih.gov This highlights the general strategy of using amine-containing scaffolds to develop agents that can modulate synaptic activity. nih.gov The development of tetrahydrofuran-containing amine compounds has been closely linked to advances in pharmaceutical chemistry, where the unique structure may offer specific advantages for biological targets.

Research into Antitumor and Antileishmanial Agents

The tetrahydrofuran ring is a key component in several potent antitumor agents. A prominent example is Tegafur (Ftorafur), a prodrug of 5-fluorouracil (B62378), which is clinically used in cancer chemotherapy. Tegafur is chemically known as 1-(tetrahydro-2-furanyl)-5-fluorouracil. nih.gov Efficient synthetic methods have been developed to produce Tegafur and its derivatives, such as 1,3-bis(tetrahydro-2-furanyl)-5-fluorouracil, by condensing a silylated 5-fluorouracil with a 2-substituted tetrahydrofuran precursor. nih.gov The resulting compounds have demonstrated significant efficacy against various murine solid tumors. nih.gov

Furthermore, derivatives containing furan (B31954) and tetrahydrofuran scaffolds have shown promise as antileishmanial agents. Leishmaniasis is a parasitic disease for which new, effective, and less toxic treatments are needed. nih.govnih.gov Research has shown that 2-nitrovinylfuran derivatives are active against several species of Leishmania promastigotes in vitro and can reduce lesion growth in animal models of cutaneous leishmaniasis. nih.gov More complex indole (B1671886) derivatives have also been explored, with a focus on developing hydrophilic analogues to improve in vivo efficacy against Leishmania infantum. nih.gov

The following table summarizes key findings in this area:

| Compound Class | Target/Disease | Key Findings |

| Tetrahydrofuranyl-5-fluorouracils | Cancer | Tegafur, a 1-(tetrahydro-2-furanyl) derivative, is a clinically used antitumor agent. The 1,3-bis derivative also shows efficacy against solid tumors. nih.gov |

| 2-Nitrovinylfurans | Leishmaniasis | Active against L. amazonensis, L. infantum, and L. braziliensis in vitro. Two derivatives reduced lesion growth in vivo. nih.gov |

| Bisindole Analogues | Leishmaniasis | Hydrophilic derivatives of 2,2-di(indol-3-yl)ethanamine showed potent activity against L. infantum amastigotes with improved toxicity profiles. nih.gov |

Exploration of Enzyme Inhibitors and Related Therapeutic Targets

The tetrahydrofuran scaffold is a valuable component in the design of enzyme inhibitors for various therapeutic targets. Its ability to form key hydrogen bonds and van der Waals interactions within enzyme active sites makes it an attractive design element. For example, substituted tetrahydrofuran derivatives have been specifically designed and synthesized to act as P2 ligands for HIV-1 protease inhibitors. rsc.org These inhibitors were engineered to interact with the backbone atoms in the S2 subsite of the enzyme's active site, with several demonstrating potent inhibitory activity. rsc.org The synthesis of these complex inhibitors often relies on the use of versatile building blocks that can be elaborated into the final active molecule.

Investigations into Antimicrobial and Antifungal Activity

Derivatives of furan and tetrahydrofuran have been a source of compounds with significant antimicrobial and antifungal properties. The furan nucleus is present in many biologically active materials, and its derivatives have been shown to inhibit microbial growth through various mechanisms. nih.gov For instance, certain furan derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria by arresting the cell cycle. nih.gov

In the realm of antifungal research, allylamine (B125299) derivatives, which are structurally distinct but share the theme of amine-containing antimycotics, have demonstrated potent activity. nih.gov More directly, novel derivatives of 2,2'-(((1-benzylbenzoimidazol-2-yl)methyl)azanediyl)bis(ethan-1-ol) have been synthesized and screened, showing significant antibacterial activity and moderate antifungal effects. uobaghdad.edu.iq The antimicrobial activity of these classes of compounds underscores the potential of amine-functionalized heterocycles, including derivatives of this compound, as leads for new anti-infective agents.

Materials Science Applications: Polymer Chemistry and Functional Coatings

In materials science, tetrahydrofuran (THF) and its derivatives are important monomers for synthesizing polymers with tailored properties. The cationic ring-opening polymerization of THF produces poly(tetrahydrofuran) (PTHF), a polymer used in the production of elastomeric fibers and polyurethanes.

More advanced applications involve the copolymerization of THF derivatives with other monomers to create functional polymers. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a biomass-derived analogue, has been copolymerized with β-butyrolactone to produce a poly(ester-co-ether). rsc.org This resulting copolymer is biodegradable, degrading completely under alkaline conditions, which makes it a promising candidate for an environmentally friendly material derived from renewable resources. rsc.org

Similarly, copolymers of THF with ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO) have been synthesized via cationic polymerization. lew.roresearchgate.net These random copolymers exhibit different thermal degradation profiles compared to their respective homopolymers, decomposing at significantly lower temperatures. researchgate.net This property makes them suitable for applications requiring thermally labile materials, such as in certain electronics manufacturing processes or as degradable polymer matrices. The ability to control the decomposition temperature by adjusting the copolymer composition opens up possibilities for creating smart materials with programmed degradation. researchgate.net Additionally, functional coatings with anti-corrosion and anti-wear properties have been developed using polymers like polytetrafluoroethylene in combination with other functional nanoparticles, highlighting the broader utility of fluorinated and oxygen-containing polymers in advanced materials. mdpi.com

Chiral Resolution Agents and Derivatizing Agents in Stereochemical Analysis

The separation of enantiomers and the determination of stereochemical configuration are critical processes in medicinal chemistry and advanced organic synthesis. Chiral amines are fundamental tools in these endeavors, primarily through two mechanisms: acting as resolving agents for racemic acids and serving as derivatizing agents for stereochemical analysis by chromatographic or spectroscopic methods.

As a chiral amine, this compound possesses the structural features necessary to potentially function in both of these capacities. The primary amine group provides a basic site for salt formation, while the chiral center at the 2-position of the tetrahydrofuran ring imparts the necessary stereogenicity.

Conceptual Application as a Chiral Resolution Agent

The classical method for separating a racemic mixture of a chiral carboxylic acid involves the formation of diastereomeric salts with a single enantiomer of a chiral base. In principle, an enantiomerically pure form of this compound, for instance, the (R)- or (S)-enantiomer, could be used to resolve a racemic acid.

The process would involve the following steps:

Reaction of the racemic acid (rac-Acid) with one enantiomer of this compound, for example, (R)-Amine.

This reaction would produce a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].

Because these salts are diastereomers, they have different physical properties, such as solubility. This difference allows for their separation, typically by fractional crystallization.

Once separated, the individual diastereomeric salts are treated with a strong acid or base to regenerate the enantiomerically pure acid and recover the chiral amine resolving agent.

The efficiency of such a resolution would depend on the difference in solubility between the two diastereomeric salts, a property that is difficult to predict and must be determined empirically.

Conceptual Application as a Chiral Derivatizing Agent

Determining the enantiomeric excess (e.e.) or absolute configuration of a chiral molecule is often facilitated by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA). The resulting diastereomers can then be distinguished and quantified using standard analytical techniques like NMR spectroscopy or chromatography (GC, HPLC).

Enantiomerically pure this compound could theoretically be used to derivatize chiral molecules containing a suitable functional group, such as a carboxylic acid or an acyl chloride. The reaction would form a pair of diastereomeric amides.

For example, reacting a racemic acyl chloride with (S)-2-Tetrahydrofuran-2-ylethanamine would yield two diastereomeric amides. These diastereomers would exhibit distinct signals in NMR spectra (e.g., different chemical shifts for protons near the chiral centers) or different retention times on a chromatographic column. The relative integration of the NMR signals or the peak areas in the chromatogram would directly correspond to the enantiomeric ratio of the original acyl chloride.

While these applications are theoretically sound for a chiral amine like this compound, the absence of published research indicates that other, more established or effective chiral amines and derivatizing agents are preferentially used in practice.

Future Perspectives and Emerging Research Directions for 2 Tetrahydrofuran 2 Ylethanamine

Exploration of Unconventional Synthetic Methodologies and Catalytic Systems

The synthesis of amines from biomass-derived compounds, such as furan (B31954) derivatives, is a significant area of research. mdpi.com Traditional methods for producing 2-Tetrahydrofuran-2-ylethanamine often rely on the reduction of 2-tetrahydrofuran-2-ylacetonitrile. However, future research is trending towards more sophisticated and sustainable approaches. Unconventional methodologies focus on direct, atom-economical routes using advanced catalytic systems.

Heterogeneous catalysis, in particular, offers advantages in catalyst stability, reusability, and process scalability. mdpi.com Research into catalysts for the reductive amination of furan-based platform chemicals is expanding, with a focus on non-noble metal catalysts like nickel (Ni) and cobalt (Co) to improve cost-effectiveness and sustainability. mdpi.com For instance, the development of bimetallic catalysts or those supported on structured materials like zeolites or metal-organic frameworks (MOFs) could offer enhanced selectivity and efficiency for the synthesis of tetrahydrofuran-based amines. mdpi.com These systems can facilitate direct amination pathways, potentially from more readily available precursors derived from biomass, aligning with the principles of green chemistry.

Table 1: Comparison of Potential Catalytic Systems for Tetrahydrofuran (B95107) Amine Synthesis

| Catalyst Type | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Noble Metals (e.g., Pd/C, Pt/C) | Palladium or Platinum supported on activated carbon. | High activity and selectivity under mild conditions. | Optimization for specific amination reactions and cost reduction. |

| Heterogeneous Non-Noble Metals (e.g., Ni, Co) | Nickel or Cobalt-based catalysts, often on supports like Al₂O₃ or SBA-15. | Cost-effective and abundant. mdpi.com | Improving stability, selectivity, and resistance to poisoning. mdpi.com |

| Bimetallic Catalysts (e.g., Pt-Mo, Cu-Ni) | Catalysts containing two different metals. | Synergistic effects can enhance catalytic performance and selectivity for desired products like 2-MTHF. mdpi.com | Understanding synergistic mechanisms and optimizing metal ratios. |

| Organocatalysts | Metal-free catalysts, such as Cinchona-alkaloid-thiourea based systems. | Avoids metal contamination in the final product; useful for asymmetric synthesis. organic-chemistry.org | Expanding the scope to a wider range of substrates and reaction types. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound with continuous flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and greater consistency compared to traditional batch processing. durham.ac.uknih.gov

An automated flow synthesis platform for this compound would typically involve computer-controlled pumps feeding precursor solutions into a reactor coil or a packed-bed reactor containing a heterogeneous catalyst. nih.gov The product stream would then move through in-line purification and analysis modules, allowing for real-time optimization and data logging. nih.gov This approach not only accelerates the synthesis process but also facilitates the rapid screening of different catalysts and reaction conditions. researchgate.net The development of such platforms, like the Chemputer or those utilizing mobile robotic chemists, could enable on-demand, decentralized production of this important building block. nih.gov

Advanced Biological Applications and Target Validation Studies

This compound and its derivatives are recognized as valuable intermediates in the synthesis of pharmaceutically and agrochemically active compounds. medchemexpress.comcaymanchem.com The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive molecules. A significant future direction is the systematic exploration of this compound as a core structure for generating libraries of novel molecules for biological screening.

One promising area is in the development of central nervous system (CNS) agents. For example, derivatives of related furan structures have been investigated as potent antagonists for serotonin (B10506) receptors like 5-HT2A and 5-HT2C, which are important targets for treating a variety of neuropsychiatric disorders. nih.gov Future research will likely involve synthesizing analogs of this compound and testing their affinity for these and other CNS targets.

Furthermore, related tetrahydrofuran amines serve as crucial intermediates in the synthesis of modern insecticides like dinotefuran. This suggests a potential for developing new agrochemicals by modifying the this compound structure. Target validation studies would involve identifying the specific biological pathways or enzymes that these new derivatives interact with, confirming their mechanism of action.

Development of Structure-Activity Relationship (SAR) Models for Novel Biological Activities

To guide the synthesis of new bioactive molecules based on the this compound scaffold, the development of robust Structure-Activity Relationship (SAR) models is essential. SAR studies systematically alter the chemical structure of a lead compound to determine which parts of the molecule are crucial for its biological effect. nih.gov

For this compound, this would involve creating a matrix of derivatives by:

Modifying the ethylamine (B1201723) side chain: Altering the length of the chain or adding substituents to the nitrogen atom.

Substituting the tetrahydrofuran ring: Introducing various functional groups at different positions on the THF ring.

Altering the stereochemistry: Synthesizing and testing specific enantiomers, as the biological activity of chiral molecules can be highly dependent on their spatial arrangement. caymanchem.com

Computational modeling and in vitro screening of these analogs would help build predictive SAR models. nih.gov These models would accelerate the drug discovery process by allowing researchers to prioritize the synthesis of compounds with the highest predicted potency and selectivity for a given biological target, such as the 5-HT2A receptor. nih.gov

Table 2: Hypothetical SAR Exploration for this compound Derivatives

| Modification Site | Type of Modification | Potential Impact on Biological Activity |

|---|---|---|

| Amine Group | Alkylation (e.g., methyl, ethyl), Acylation | Alters basicity, lipophilicity, and hydrogen bonding capacity, affecting receptor binding. |

| Ethyl Bridge | Chain extension/contraction, Introduction of rigidity (e.g., double bond) | Changes the spatial orientation of the amine relative to the THF ring, impacting target fit. |

| Tetrahydrofuran Ring | Introduction of substituents (e.g., hydroxyl, methyl) at C3, C4, or C5 | Modifies polarity and steric profile, potentially creating new interactions with a binding pocket. |

| Stereocenter (C2) | Use of (R) vs. (S) enantiomers | Can lead to significant differences in potency and selectivity due to stereospecific receptor interactions. |

Cross-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of this compound extends beyond its traditional role in pharmaceuticals and agrochemicals into the realm of materials science. The unique combination of a flexible heterocyclic ring and a reactive primary amine group makes it an attractive monomer for the synthesis of novel functional polymers and materials. chemscene.com

Research at the intersection of chemistry and materials science could explore the use of this compound to create:

Specialty Polymers: Polyamides or polyimides with unique thermal or mechanical properties conferred by the tetrahydrofuran moiety.

Functional Coatings and Resins: Its amine group allows it to be incorporated into epoxy resins or polyurethanes, potentially enhancing adhesion or other surface properties.

Ligands for Metal-Organic Frameworks (MOFs): The amine can serve as a coordination site for metal ions, leading to the formation of MOFs with tailored pore structures for applications in gas storage, separation, or catalysis. chemscene.com

This cross-disciplinary approach, which leverages the compound’s structural features for material design, opens up new avenues for innovation, transforming a chemical intermediate into a building block for advanced materials. The use of related compounds like 2-methyltetrahydrofuran (B130290) (2-MeTHF) as a green, bio-based solvent further highlights the potential for furan derivatives to contribute to more sustainable materials and chemical processes. researchgate.net

Q & A

Q. Basic Research Focus

Q. Advanced Research Focus

- Chiral Chromatography : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers.

- X-ray Crystallography : Determine absolute configuration for crystallizable derivatives .

How should researchers address contradictions in solvent compatibility for reactions involving this compound?

Basic Research Focus

Contradictions arise from solvent polarity and reactivity. For example, 2-MeTHF is incompatible with strong acids (e.g., HCl) but stable under basic Grignard conditions . Validate solvent compatibility using small-scale pilot reactions and monitor via TLC or GC-MS.

Advanced Consideration

Computational modeling (e.g., DFT calculations) can predict solvent interactions with the tetrahydrofuran ring, guiding solvent selection to avoid ring-opening reactions .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

- Storage : Store under inert gas (N/Ar) at –20°C to prevent degradation .

- PPE : Use nitrile gloves, safety goggles, and fume hoods to minimize exposure. Avoid skin contact due to potential amine reactivity .

- Incompatibilities : Separate from oxidizing agents (e.g., peroxides) and strong acids/bases to prevent exothermic reactions .

Advanced Consideration

Implement real-time gas sensors to detect amine vapors and automate emergency ventilation systems .

How can researchers design experiments to study the biological activity of this compound?

Q. Advanced Research Focus

- Receptor Binding Assays : Use radioligand displacement studies (e.g., μ-opioid receptor binding, as seen in THF-fentanyl analogs) to assess affinity .

- In Vitro Pharmacokinetics : Evaluate metabolic stability using liver microsomes and LC-MS/MS for metabolite identification .